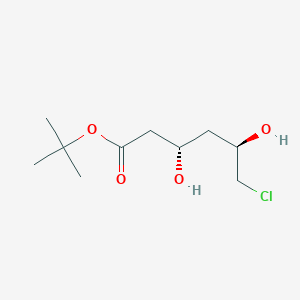
1,3-二甲基-1,2,3,4-四氢异喹啉
描述
1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline is an important raw material and intermediate for pharmaceuticals . It produces an antidepressant-like effect similar to the effect of imipramine when administered systemically in rats .
Synthesis Analysis
There are several strategies for the synthesis of 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline. One strategy involves the electron-transfer reduction of the easily obtained α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization .Molecular Structure Analysis
The molecular structure of 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline is based on the isoquinoline alkaloid structure, which is a large group of natural products .Chemical Reactions Analysis
1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline is involved in various chemical reactions. For instance, it can undergo isomerization of iminium intermediate (exo/endo isomerization) in multicomponent reactions .Physical And Chemical Properties Analysis
1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline is a dark yellow liquid at room temperature, slightly denser than water, and soluble in water .科学研究应用
合成和帕金森样综合征诱导:
- 戸田等人(2000年)的研究合成了四种1,3-二甲基-1,2,3,4-四氢异喹啉的立体异构体,已知可诱导帕金森样综合征。合成涉及新方法,并讨论了四氢异喹啉环的构象(Toda, Matsumoto, Saitoh, & Sano, 2000)。
构象分析:
- Olefirowicz和Eliel(1997年)对甲基化的四氢异喹啉进行了构象分析,包括1,3-二甲基变体,使用耦合常数和分子力学计算(Olefirowicz & Eliel, 1997)。
金属配合物形成:
- Sokol等人(2004年)的研究集中在涉及3,3-二甲基-1-N-苯基亚胺-1,2,3,4-四氢异喹啉的金属配合物。该研究通过X射线衍射和光谱学突出了这些配合物的结构细节(Sokol et al., 2004)。
从天然来源中分离:
- Jarraya等人(2008年)从Hammada scoparia叶中分离和表征了N-甲基异萨洛啉,这是与1,2,3,4-四氢异喹啉密切相关的化合物。该研究提供了有关其结构和性质的见解(Jarraya et al., 2008)。
镇痛和抗炎效果:
- Rakhmanova等人(2022年)研究了1-(4'-二甲氨基苯基)-6,7-二甲氧基-1,2,3,4-四氢异喹啉盐酸盐,展示了其镇痛和抗炎效果。这突出了四氢异喹啉衍生物的潜在医学应用(Rakhmanova, Zhurakulov, Tursunkhodjayeva, Azamatov, & Saidkhodjayeva, 2022)。
神经毒性效应:
- 牧野等人(1990年)确定了1,3-二甲基-1,2,3,4-四氢异喹啉作为接受安非他明和乙醇处理的大鼠中的神经毒性代谢物。该研究提供了有关其对行为和脑化学的影响的见解(Makino, Ohta, Tasaki, Tachikawa, Kashiwasake, & Hirobe, 1990)。
安全和危害
未来方向
属性
IUPAC Name |
1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8-7-10-5-3-4-6-11(10)9(2)12-8/h3-6,8-9,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASVVFGGGPJVPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2C(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923214 | |
| Record name | 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120086-41-1 | |
| Record name | 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120086411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














